![molecular formula C16H18N2O4S2 B2376912 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide CAS No. 951485-45-3](/img/structure/B2376912.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
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Overview
Description
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide” is a chemical compound that contains the sulfonamide group . Sulfonamides are typically crystalline and are known to be relatively unreactive . This compound can be considered as derived from a sulfonic acid by replacing a hydroxyl group with an amine group .
Molecular Structure Analysis
The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group . In the case of “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide”, the organic groups would be specific to the compound’s structure. Unfortunately, specific molecular structure details for this compound were not found in the search results.Scientific Research Applications
Organocatalysis
N-(phenylsulfonyl)benzenesulfonamide (NPBSA): serves as an efficient organocatalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. Researchers have developed a mild and environmentally friendly protocol using NPBSA to construct these valuable heterocyclic compounds. The key features of this method include:
Antiviral Agents
While specific studies on NPBSA’s antiviral properties are limited, its structural features make it an interesting candidate for further investigation. Researchers have synthesized novel derivatives, such as 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline , and evaluated their antiviral activity against RNA and DNA viruses. Further exploration in this area could reveal its potential as an antiviral agent .
Regioselective Synthesis
NPBSA has been employed in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole . This reaction proceeds smoothly, providing good yields under mild conditions. The resulting triazole derivatives may find applications in materials science or drug discovery .
Drug Development
Given the diverse pharmacological activities of triaryl imidazoles, NPBSA’s role in the synthesis of these compounds is noteworthy. Triaryl imidazoles exhibit properties such as:
Therefore, NPBSA’s use in the preparation of these valuable intermediates contributes to drug development efforts .
Mechanism of Action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, in general, are known to be relatively unreactive . They consist of a sulfonyl group connected to an amine group . This compound might interact with its targets through these functional groups, leading to changes in the targets’ activity.
Biochemical Pathways
It’s worth noting that sulfonamides can play a role in various biochemical pathways due to their diverse pharmacological activities . For instance, they can inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is a crucial component in the production of nucleic acids and amino acids .
Result of Action
Given the known activities of sulfonamides, it can be inferred that this compound might lead to the inhibition of certain enzymes, potentially leading to the disruption of crucial biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)17-14-10-9-13-6-5-11-18(16(13)12-14)24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBWDYZZVBXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide |
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